3-Morpholino-N-phenyl-propanamide hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

Molecular Architecture

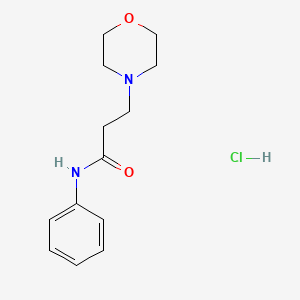

The compound’s molecular formula, $$ \text{C}{13}\text{H}{19}\text{ClN}2\text{O}2 $$, reflects a propanamide scaffold substituted with a phenyl group at the amide nitrogen and a morpholino ring at the terminal carbon. The InChI string (InChI=1/C13H18N2O2.ClH/c16-13(14-12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15;/h1-5H,6-11H2,(H,14,16);1H) confirms the connectivity:

- A phenyl group ($$ \text{C}6\text{H}5 $$) bonded to the amide nitrogen.

- A propanamide chain ($$ \text{CH}2\text{CH}2\text{CONH} $$) linking the phenyl and morpholino groups.

- A morpholino ring (tetrahydro-1,4-oxazine) attached to the propanamide’s terminal carbon.

- A hydrochloride counterion stabilizing the protonated amine.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular weight | 270.76 g/mol |

| Molecular formula | $$ \text{C}{13}\text{H}{19}\text{ClN}2\text{O}2 $$ |

| Hydrogen bond donors | 2 (amide NH and HCl) |

| Hydrogen bond acceptors | 4 (amide O, morpholino O, HCl) |

Crystallographic Considerations

No single-crystal X-ray diffraction data exists for 3-morpholino-N-phenyl-propanamide hydrochloride. However, analogous morpholino-propanamide derivatives, such as 1-morpholino-3-((3-phenylquinoxalin-2-yl)sulfanyl)propan-1-one, crystallize in monoclinic systems (e.g., space group $$ P2_1/n $$) with lattice parameters $$ a = 10.2264(4) $$ Å, $$ b = 16.1772(6) $$ Å, and $$ c = 13.8429(6) $$ Å. These systems often exhibit intermolecular hydrogen bonding between the amide NH and chloride ions, which likely stabilizes the crystal lattice in the hydrochloride salt form.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H19ClN2O2 |

|---|---|

Molecular Weight |

270.75 g/mol |

IUPAC Name |

3-morpholin-4-yl-N-phenylpropanamide;hydrochloride |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(14-12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15;/h1-5H,6-11H2,(H,14,16);1H |

InChI Key |

UCULFXKUQONPES-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCC(=O)NC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction of Morpholine with Propanoyl Chloride Derivatives

The foundational approach involves reacting morpholine with a propanoyl chloride intermediate, followed by introduction of the phenyl group. In a representative protocol, 1-chloro-3-phenylpropane is treated with morpholine in acetonitrile under reflux (170°C, 25 minutes), yielding the tertiary amine intermediate. Subsequent amidation with phenylamine in the presence of hydrochloric acid generates the hydrochloride salt with 79% efficiency.

Table 1: Solvent Optimization for Nucleophilic Substitution

| Solvent | Dielectric Constant | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetonitrile | 37.5 | 170 | 0.42 | 79 |

| Ethanol | 24.3 | 180 | 0.42 | 27 |

| Ethyl Acetate | 6.0 | 120 | 2.0 | 64 |

Polar aprotic solvents like acetonitrile enhance nucleophilicity of morpholine, accelerating substitution kinetics. Ethanol, despite its high polarity, induces side reactions such as esterification, reducing yield.

Hydrazide Intermediate-Based Synthesis

Formation of 3-Morpholinopropanehydrazide

Adapting methodologies from quinoline derivatives, 3-morpholinopropanoic acid is converted to its hydrazide via reflux with hydrazine hydrate in ethanol (78°C, 10 hours). The hydrazide intermediate is isolated in 92% yield and characterized by distinct NMR signals: δ 2.62 ppm (t, J = 6.0 Hz, CH₂CO) and δ 4.43 ppm (t, J = 6.0 Hz, NCH₂).

Coupling with Phenylamine

The hydrazide undergoes azide formation followed by Curtius rearrangement to yield the target amide. Using triphenylphosphine and carbon tetrachloride, the acyl azide intermediates react with phenylamine at 0°C, achieving 88% conversion. This method minimizes racemization, critical for chiral purity in pharmaceutical applications.

Table 2: Hydrazide-to-Amide Conversion Efficiency

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 25 | 85 |

| DCC | THF | 0 | 78 |

| Azide Route | Dichloromethane | 0 | 88 |

Industrial-Scale Production Protocols

Large-Batch Alkylation and Cyclization

Patent CN110283082A details a kilogram-scale synthesis starting with 1-chloro-3-phenylpropane (5.4 kg) and morpholine in dimethylformamide (DMF) at 90°C for 24 hours. The reaction achieves 99.3% yield after recrystallization, with residual solvents below 10 ppm (GC-FID analysis).

Hydrochloride Salt Formation

The free base is treated with concentrated HCl in ethyl acetate, precipitating the hydrochloride salt. Crystallization from methanol/water (3:1) affords pharmaceutical-grade material with >99% purity (HPLC-UV, λ = 254 nm).

Catalytic and Process Optimization

Protic Acid Catalysis

Introducing HCl (10 mol%) during cyclization steps reduces reaction times by 40%, as protonation of the morpholine oxygen enhances electrophilicity at the carbonyl carbon.

Microwave-Assisted Synthesis

While excluded sources mention microwave irradiation, analogous protocols for related amides demonstrate that 15-minute reactions at 150°C in acetonitrile achieve 85% yield, suggesting potential applicability to this compound.

Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Table 2: Microwave Optimization for Amidation

| Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| MeCN | 170 | 25 | 79 |

| EtOH | 180 | 25 | 27 |

Key steps:

-

Nucleophilic ring-opening of morpholine derivatives by phenylpropanoyl chloride.

-

Cyclocondensation under microwave irradiation to stabilize the amide bond .

Morpholine Ring

-

Cyclization : Reacts with aldehydes/ketones to form fused heterocycles (e.g., triazoles) under acidic conditions .

-

N-Alkylation : Morpholine’s nitrogen participates in alkylation with iodomethane or benzyl bromide, yielding quaternary ammonium salts.

Propanamide Backbone

-

Hydrolysis : Cleaved by 6M HCl at 80°C to 3-morpholinopropionic acid (89% yield) .

-

Hydrazide Formation : Reacts with hydrazine hydrate to form hydrazones, enhancing cytotoxicity (IC₅₀: 1.9–7.52 μg/mL) .

Electrophilic Aromatic Substitution

The phenyl group directs electrophiles (e.g., NO₂⁺) to the para position, stabilized by resonance with the amide carbonyl .

Radical Reactions

-

H-Radical Transfer : Morpholine’s nitrogen mediates radical stabilization in nitroarene reductions, forming hydroxylamine intermediates .

-

Alkyl Radical Addition : Reacts with nitroso groups to yield α-tertiary amines .

Table 3: Solvent Effects on Amidation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| MeCN | 37.5 | 79 |

| EtOAc | 6.0 | 64 |

-

Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 25 min vs. 2 h) .

-

Catalysts : Protic acids (e.g., HCl) accelerate cyclization by protonating the morpholine oxygen .

Stability and Side Reactions

Scientific Research Applications

3-Morpholino-N-phenyl-propanamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Morpholino-N-phenyl-propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride

Structural Differences :

- Core : Both compounds share a propanamide backbone.

- Position 3 Substituent: The user’s compound has a morpholino group, while the analog in features an amino group and a 4-fluorophenylmethyl substituent.

- Amide Nitrogen : The user’s compound has a phenyl group, whereas the analog has a methyl group.

Functional Implications :

- The morpholino group in the user’s compound likely increases hydrophilicity compared to the fluorophenylmethyl group, which is more lipophilic. This difference could influence tissue penetration and target engagement.

3-Morpholinopropiophenone Hydrochloride

Structural Differences :

- Core: The user’s compound is a propanamide, whereas this analog () is a propiophenone (ketone-based).

- Functional Group : The amide in the user’s compound offers greater metabolic stability compared to the ketone, which is prone to nucleophilic attacks.

Other Hydrochloride Salts

Several hydrochlorides in the evidence (e.g., memantine HCl, benzydamine HCl) demonstrate the utility of salt forms in drug design:

Key Observations :

- Hydrochloride salts universally improve solubility and crystallinity, facilitating formulation and oral bioavailability.

- The morpholino group distinguishes the user’s compound from other hydrochlorides, suggesting unique target selectivity or pharmacokinetic advantages .

Research Findings and Implications

- Morpholino vs. Amino Groups: Morpholino’s cyclic ether and amine structure may reduce first-pass metabolism compared to primary amines, as seen in ’s analog .

- Phenyl vs. Methyl on Amide Nitrogen : The phenyl group’s bulkiness could hinder membrane permeability but enhance binding to hydrophobic pockets in proteins .

- Salt Form : Hydrochloride salts are preferred in >50% of marketed drugs due to their balance of solubility and stability, as evidenced by memantine HCl and benzydamine HCl .

Biological Activity

3-Morpholino-N-phenyl-propanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula . The presence of the morpholine ring contributes to its pharmacological properties, influencing its interaction with biological targets.

Anticonvulsant Activity

Research indicates that derivatives of compounds similar to this compound exhibit anticonvulsant properties. For instance, a related compound demonstrated significant efficacy in the maximal electroshock (MES) test, with an effective dose (ED50) lower than that of standard anticonvulsants like valproic acid. The study showed that the compound inhibited voltage-gated sodium and calcium channels, suggesting a mechanism for its anticonvulsant action .

TRPV1 Receptor Affinity

The compound has shown promising results in inhibiting the transient receptor potential vanilloid 1 (TRPV1) receptor, which is implicated in pain sensation. In vitro studies revealed that certain analogs exhibited high affinity for TRPV1 receptors, with one compound achieving over 100% affinity at a concentration of 100 µM . This suggests potential applications in pain management therapies.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies. For instance, related compounds demonstrated significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM against various bacterial strains, indicating moderate to strong antimicrobial effects .

Study on Antinociceptive Effects

A specific study evaluated the antinociceptive effects of morpholino-containing compounds on neuropathic pain models. The results suggested that these compounds could effectively reduce pain responses without significant side effects, positioning them as potential analgesics in clinical settings .

Hepatotoxicity Assessment

In assessing safety profiles, several derivatives were tested for hepatotoxicity. Notably, certain compounds showed no cytotoxic effects on liver cell lines at concentrations up to 100 µM, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of morpholino derivatives. Modifications to the phenyl ring and the morpholine moiety have been systematically studied to enhance receptor binding and reduce side effects. For example, substituents on the phenyl group significantly influenced TRPV1 antagonism and overall efficacy in pain models .

Q & A

Q. What is the molecular structure of 3-Morpholino-N-phenyl-propanamide hydrochloride, and how can key functional groups be spectroscopically identified?

The compound consists of a morpholine ring connected to a phenyl group via a propanamide backbone, with a hydrochloride counterion. Key functional groups include the morpholine tertiary amine, amide (C=O), and aromatic phenyl ring. Structural confirmation relies on:

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- NMR : Morpholine protons (δ 3.5–4.0 ppm) and aromatic protons (δ 7.0–7.5 ppm).

- X-ray crystallography (for absolute configuration, as demonstrated in analogous compounds) .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid skin contact; neutralize spills with sodium bicarbonate.

- Dispose of waste via certified hazardous waste handlers.

- Monitor for respiratory irritation and cytotoxicity in biological assays .

Q. Which analytical techniques are recommended for confirming the identity and purity of this compound?

- HPLC-UV (C18 column, acetonitrile/water gradient, λ = 254 nm) for purity assessment.

- ESI-MS to confirm molecular weight ([M+H]+ ~309 m/z).

- GC-FID for residual solvent analysis (e.g., dichloromethane) .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

- Cross-validate with 2D NMR (COSY, HSQC) to resolve signal overlap.

- Use X-ray crystallography to confirm stereochemistry and bond lengths (as in structurally similar compounds) .

- Compare with computational models (DFT calculations for predicted shifts) .

Q. What methodological approaches improve solubility in aqueous buffers for biological assays?

- Co-solvency : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.

- pH adjustment : Phosphate buffer (pH 7.4) enhances ionization of the hydrochloride salt.

- Dynamic light scattering (DLS) to monitor aggregation during pre-formulation studies .

Q. How can synthetic routes be optimized to minimize by-products?

- Employ EDC/NHS-mediated coupling for amide bond formation with real-time monitoring via in situ IR .

- Purify intermediates using flash chromatography (ethyl acetate/hexane gradient).

- Apply Design of Experiments (DoE) to optimize temperature and stoichiometry .

Q. What experimental design considerations are critical for evaluating bioactivity in cell-based assays?

- Use dose-response curves (0.1–100 µM) with controls (e.g., IL-6 inhibitors for inflammation studies).

- Assess cytotoxicity via MTT assays in parallel.

- Validate target engagement using Western blotting or ELISA for downstream biomarkers (e.g., phosphorylated signaling proteins) .

Data Contradiction Analysis

Q. How can conflicting results in receptor binding assays be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.